3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea
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Overview
Description
3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea typically involves the following steps:
Formation of the Urea Core: The reaction between an isocyanate and an amine to form the urea core.
Substitution Reactions: Introduction of the 2-chlorophenyl and cyclopropyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the cyclopropyl ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like recrystallization and chromatography for purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Halogen substitution reactions are common due to the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Formation of quinones or other oxidized derivatives.
Reduction Products: Alcohols or amines depending on the site of reduction.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-phenylurea: Lacks the cyclopropyl and 3-oxo-1-phenylpropyl groups.
1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea: Lacks the 2-chlorophenyl group.
Uniqueness
Structural Complexity: The presence of multiple functional groups and rings makes it unique.
Biological Activity: Potential for diverse biological activities due to its complex structure.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1-(3-cyclopropyl-3-oxo-1-phenylpropyl)-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O2/c26-21-13-7-8-14-22(21)27-25(30)28(20-11-5-2-6-12-20)23(17-24(29)19-15-16-19)18-9-3-1-4-10-18/h1-14,19,23H,15-17H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREVTSUAPYFPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(C2=CC=CC=C2)N(C3=CC=CC=C3)C(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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